11-Amino-1-undecanethiol

描述

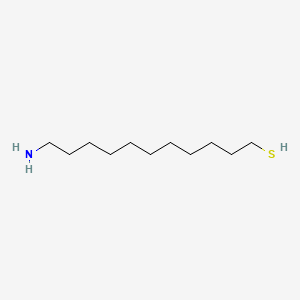

Structure

3D Structure

属性

IUPAC Name |

11-aminoundecane-1-thiol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H25NS/c12-10-8-6-4-2-1-3-5-7-9-11-13/h13H,1-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIXRLQJYISYSEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCN)CCCCCS |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H25NS |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.39 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

11-Amino-1-undecanethiol chemical properties

An In-depth Technical Guide to the Core Chemical Properties of 11-Amino-1-undecanethiol

For researchers, scientists, and professionals in drug development, this compound (AUT) is a bifunctional organic molecule of significant interest. Its structure, featuring a terminal thiol group at one end and an amino group at the other, connected by an 11-carbon alkyl chain, allows for the formation of robust self-assembled monolayers (SAMs) on noble metal surfaces, particularly gold. This guide provides a comprehensive overview of its chemical properties, experimental protocols for its application, and its role in various technological advancements.

Core Chemical and Physical Properties

This compound is most commonly available and utilized as its hydrochloride salt to improve stability and solubility. The properties listed below are for this commercially prevalent form unless otherwise specified.

| Property | Value |

| IUPAC Name | 11-aminoundecane-1-thiol[1] |

| Synonyms | AUT, this compound hydrochloride |

| CAS Number | 143339-58-6 (hydrochloride salt)[2][3] |

| Molecular Formula | C₁₁H₂₅NS · HCl[2] |

| Molecular Weight | 239.85 g/mol |

| Appearance | Solid, white or off-white powder or crystalline powder |

| Melting Point | 120-170 °C |

| Solubility | Soluble in methanol (B129727) and ethanol (B145695); practically insoluble in water. |

| pKa (Surface Amino Group) | 7.0 - 8.0 (for the terminal -NH₃⁺ group in a self-assembled monolayer)[4] |

Self-Assembled Monolayers (SAMs)

The defining characteristic of this compound is its ability to form highly ordered, self-assembled monolayers on gold surfaces.[3] This process is driven by the strong, semi-covalent bond between the sulfur of the thiol group and the gold substrate. The long alkyl chains then align and pack closely due to van der Waals interactions, resulting in a dense, quasi-crystalline monolayer.

These SAMs present a surface terminated with amino groups, which can be protonated (-NH₃⁺) or neutral (-NH₂), depending on the pH of the surrounding environment. This functionality is crucial for a wide range of applications, as the amino groups provide a reactive handle for the covalent attachment of other molecules, such as proteins, DNA, or drug compounds.

Experimental Protocols

Formation of this compound SAMs on Gold

A standard protocol for the formation of an AUT SAM on a gold substrate is as follows:

-

Substrate Preparation : A gold-coated substrate (e.g., glass slide or silicon wafer) is rigorously cleaned to remove organic contaminants. A common method is immersion in a Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 10-15 minutes, followed by extensive rinsing with deionized water and ethanol, and drying under a stream of nitrogen.

-

Solution Preparation : A dilute solution of this compound hydrochloride is prepared, typically at a concentration of 1 mM in absolute ethanol.[4][5]

-

Immersion : The cleaned gold substrate is immersed in the thiol solution. The self-assembly process begins immediately.

-

Incubation : For the formation of a well-ordered monolayer, the substrate is left in the solution for an extended period, typically ranging from 12 to 24 hours.

-

Rinsing : After incubation, the substrate is removed from the solution and rinsed thoroughly with ethanol to remove any non-covalently bound molecules.

-

Drying : The substrate with the newly formed SAM is dried under a stream of nitrogen.

Characterization of SAMs

Several analytical techniques are employed to verify the formation and quality of the AUT monolayer:

-

Contact Angle Goniometry : Measures the surface wettability. An AUT-modified surface will exhibit a different contact angle than a bare gold surface, providing an initial indication of successful monolayer formation.

-

X-ray Photoelectron Spectroscopy (XPS) : Confirms the elemental composition of the surface. The presence of nitrogen (from the amino group) and sulfur signals in the XPS spectrum is a clear indicator of the AUT monolayer.[6]

-

Electrochemical Impedance Spectroscopy (EIS) : Used to study the dielectric properties and packing density of the monolayer. A well-formed SAM will act as a barrier to electron transfer, which can be quantified with EIS.[4][5]

-

Atomic Force Microscopy (AFM) : Provides topographical images of the surface, allowing for the visualization of the monolayer and the identification of any defects.[4][5]

Applications in Research and Development

The unique properties of this compound SAMs make them a versatile platform for various applications, particularly in the development of biosensors and drug delivery systems.

Biosensor Fabrication

The terminal amino groups on an AUT SAM serve as ideal anchor points for the immobilization of biorecognition molecules such as antibodies, enzymes, or nucleic acids. This functionalization is a critical step in the fabrication of highly sensitive and specific biosensors. For example, a common strategy involves the use of a bifunctional crosslinker, such as N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP), to attach a thiol-modified DNA probe to the amino-terminated surface.

Drug Delivery Systems

In the realm of drug development, AUT can be used to functionalize gold nanoparticles. These functionalized nanoparticles can then be loaded with therapeutic agents, which are attached via the amino groups. This approach allows for the creation of targeted drug delivery systems that can potentially improve therapeutic efficacy while minimizing side effects.

References

- 1. This compound | C11H25NS | CID 10352850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. This compound | 143339-58-6 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Self Assembled Monolayer Reagent this compound, hydrochloride | CAS 143339-58-6 Dojindo [dojindo.com]

11-Amino-1-undecanethiol hydrochloride structure

An In-depth Technical Guide to 11-Amino-1-undecanethiol Hydrochloride: Structure, Properties, and Applications in Research and Development

Introduction

This compound hydrochloride (AUT) is an organosulfur compound that plays a critical role in surface chemistry and nanotechnology.[1] It is an alkanethiol featuring an 11-carbon chain, terminated by a thiol (-SH) group at one end and an amino (-NH2) group at the other.[2] The hydrochloride salt form enhances its solubility and stability, particularly in aqueous solutions.[2]

The primary utility of AUT lies in its ability to form well-ordered, self-assembled monolayers (SAMs) on noble metal surfaces, most notably gold.[1][3] The thiol group forms a strong covalent bond with the gold substrate, while the terminal amino group remains exposed, providing a reactive site for the immobilization of various biomolecules such as proteins, DNA, and drugs.[2] This bifunctional nature makes AUT an invaluable tool for researchers, scientists, and drug development professionals in creating functionalized surfaces for a wide array of applications, including biosensors, drug delivery systems, and tissue engineering platforms.[2]

Chemical Structure and Properties

The molecular structure of this compound hydrochloride consists of a C11 alkyl chain that provides a defined length and van der Waals interactions for monolayer stability. The thiol headgroup serves as the anchor to the substrate, and the terminal amine functions as a versatile chemical handle.

| Property | Value |

| Chemical Formula | HS(CH₂)₁₁NH₂ · HCl |

| Molecular Weight | 239.85 g/mol [4] |

| CAS Number | 143339-58-6[3] |

| Appearance | White to off-white crystalline powder[2][5] |

| Melting Point | 120-170 °C[5] |

| Solubility | Very soluble in N,N-Dimethylformamide, soluble in methanol, sparingly soluble in glacial acetic acid, practically insoluble in water.[5] |

| SMILES String | Cl[H].NCCCCCCCCCCCS |

| InChI Key | LOQACAFAHHWTBJ-UHFFFAOYSA-N |

| Storage Temperature | 2-8°C[5] |

Synthesis

The synthesis of this compound hydrochloride is typically achieved through a multi-step process. A general synthetic route involves:

-

Alkylation of a Thiol : The process may start with simpler thiols, which undergo alkylation reactions to introduce the eleven-carbon chain.

-

Introduction of the Amino Group : An amino group is introduced at the opposite end of the alkyl chain.

-

Hydrochlorination : The final step involves reacting the amino-thiol with hydrochloric acid. This protonates the amino group, forming the hydrochloride salt, which improves the compound's stability and solubility in certain solvents.[2]

Core Application: Self-Assembled Monolayers (SAMs)

The defining application of AUT is its use in forming SAMs on gold surfaces. This process is driven by the strong affinity of sulfur for gold. When a gold substrate is exposed to a solution of AUT (typically a 1 mM solution in ethanol), the thiol groups spontaneously chemisorb onto the gold surface, leading to a highly organized, dense monolayer.[6][7] The alkyl chains align and pack closely due to van der Waals forces, creating a well-defined interface.[3]

These AUT SAMs are instrumental in various fields:

-

Biosensors : The terminal amino groups can be used to covalently attach biorecognition elements like antibodies or enzymes. This functionalized surface can then be used to detect specific target molecules with high sensitivity.[2]

-

Drug Delivery : Gold nanoparticles functionalized with AUT can be used as carriers for therapeutic agents. Drugs can be attached to the amino groups, creating targeted delivery systems that can enhance efficacy and minimize side effects.[2]

-

Surface Functionalization : AUT SAMs provide a robust method to modify the chemical and physical properties of surfaces for applications in nanotechnology and materials science.[2]

-

Biochemical Research : These monolayers serve as model systems for studying interactions between biomolecules and cell membranes.[2][8]

-

Tissue Engineering : Surfaces can be modified with AUT to attach cell adhesion molecules, thereby promoting cell attachment and growth for tissue regeneration.[2]

Experimental Protocols

The formation and characterization of AUT SAMs involve several key experimental techniques.

Protocol for SAM Formation

-

Substrate Preparation : Gold-coated substrates (e.g., silicon wafers, glass slides) are cleaned to remove organic contaminants. This is often achieved by piranha solution treatment (a mixture of sulfuric acid and hydrogen peroxide) or UV/ozone cleaning.

-

Immersion : The cleaned gold substrate is immersed in a dilute solution of this compound hydrochloride, typically 1 mM in absolute ethanol.[7]

-

Incubation : The immersion is carried out for a period ranging from 12 to 48 hours to allow for the formation of a well-ordered monolayer. While initial formation is rapid, a longer incubation time allows for molecular rearrangement and defect healing.[6][7]

-

Rinsing and Drying : After incubation, the substrate is thoroughly rinsed with the solvent (e.g., ethanol) to remove non-chemisorbed molecules and then dried under a stream of inert gas (e.g., nitrogen or argon).

References

- 1. This compound | 143339-58-6 [chemicalbook.com]

- 2. Buy this compound hydrochloride | 143339-58-6 [smolecule.com]

- 3. Self Assembled Monolayer Reagent this compound, hydrochloride | CAS 143339-58-6 Dojindo [dojindo.com]

- 4. synchem.de [synchem.de]

- 5. echemi.com [echemi.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound hydrochloride | 143339-58-6 | TFA33958 [biosynth.com]

An In-depth Technical Guide on the Synthesis and Purification of 11-Amino-1-undecanethiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a robust and widely utilized multi-step synthesis and subsequent purification of 11-Amino-1-undecanethiol, a valuable bifunctional molecule frequently employed in the development of self-assembled monolayers (SAMs), bioconjugation, and drug delivery systems. The hydrochloride salt of this compound is often the preferred form for its stability and ease of handling.[1][2][3][4]

Synthesis Overview

The synthesis of this compound hydrochloride is typically achieved through a multi-step pathway commencing with a commercially available starting material, 11-bromo-1-undecanol (B108197). The synthetic strategy involves the sequential introduction of the amino and thiol functionalities, followed by purification of the final product as its hydrochloride salt.

The overall synthetic workflow can be visualized as follows:

Caption: Overall workflow for the synthesis of this compound hydrochloride.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis and purification process.

Step 1: Synthesis of 11-Phthalimido-1-undecanol

This initial step introduces the nitrogen functionality in a protected form using the Gabriel synthesis.

Reaction Scheme:

Procedure:

-

To a solution of 11-bromo-1-undecanol in anhydrous N,N-dimethylformamide (DMF), add potassium phthalimide (B116566).

-

Heat the reaction mixture with stirring under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice water to precipitate the product.

-

Collect the solid precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield 11-phthalimido-1-undecanol.

| Parameter | Value |

| Reactants | |

| 11-Bromo-1-undecanol | 1.0 eq |

| Potassium Phthalimide | 1.2 eq |

| Solvent | Anhydrous DMF |

| Temperature | 80-90 °C |

| Reaction Time | 12-16 hours |

| Work-up | Precipitation in ice water, filtration |

| Expected Yield | 85-95% |

Step 2: Synthesis of 11-Phthalimido-undecyl Mesylate

The hydroxyl group of 11-phthalimido-1-undecanol is converted to a good leaving group (mesylate) to facilitate the subsequent introduction of the thiol group.

Reaction Scheme:

Procedure:

-

Dissolve 11-phthalimido-1-undecanol in anhydrous dichloromethane (B109758) (DCM) and cool the solution in an ice bath.

-

Add triethylamine (B128534) (TEA) or another suitable non-nucleophilic base.

-

Slowly add methanesulfonyl chloride dropwise to the cooled solution with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction by adding water.

-

Separate the organic layer, wash successively with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 11-phthalimido-undecyl mesylate.

| Parameter | Value |

| Reactants | |

| 11-Phthalimido-1-undecanol | 1.0 eq |

| Methanesulfonyl Chloride | 1.2 eq |

| Triethylamine | 1.5 eq |

| Solvent | Anhydrous Dichloromethane |

| Temperature | 0 °C to room temperature |

| Reaction Time | 2-4 hours |

| Work-up | Aqueous work-up |

| Expected Yield | 90-98% |

Step 3: Synthesis of S-(11-Phthalimidoundecyl)thioacetate

The mesylate is displaced by a thioacetate nucleophile to introduce the sulfur functionality in a protected form.

Reaction Scheme:

Procedure:

-

Dissolve 11-phthalimido-undecyl mesylate in a suitable solvent such as DMF or acetone.

-

Add potassium thioacetate to the solution.

-

Heat the reaction mixture with stirring.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture and remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude S-(11-phthalimidoundecyl)thioacetate.

| Parameter | Value |

| Reactants | |

| 11-Phthalimido-undecyl Mesylate | 1.0 eq |

| Potassium Thioacetate | 1.5 eq |

| Solvent | DMF or Acetone |

| Temperature | 60-70 °C |

| Reaction Time | 4-6 hours |

| Work-up | Extractive work-up |

| Expected Yield | 80-90% |

Step 4: Deprotection to Yield this compound

In this final synthetic step, both the phthalimide and thioacetate protecting groups are removed to yield the desired product.

Reaction Scheme:

Procedure:

-

Dissolve the crude S-(11-phthalimidoundecyl)thioacetate in ethanol.

-

Add hydrazine (B178648) hydrate (B1144303) to the solution and heat the mixture to reflux.

-

A precipitate of phthalhydrazide (B32825) will form.

-

After the reaction is complete (monitored by TLC), cool the mixture and remove the solvent under reduced pressure.

-

Treat the residue with concentrated hydrochloric acid and heat to ensure complete hydrolysis and protonation of the amine.

-

Cool the mixture and filter to remove the phthalhydrazide precipitate.

-

Concentrate the filtrate to obtain the crude this compound hydrochloride.

| Parameter | Value |

| Reactants | |

| S-(11-Phthalimidoundecyl)thioacetate | 1.0 eq |

| Hydrazine Hydrate | 5-10 eq |

| Solvent | Ethanol |

| Temperature | Reflux |

| Reaction Time | 4-8 hours |

| Work-up | Acidification with HCl, filtration |

| Expected Yield | 70-85% |

Purification

The crude this compound hydrochloride is purified by recrystallization to obtain a product of high purity.

Purification Workflow:

Caption: Workflow for the purification of this compound hydrochloride.

Recrystallization Protocol:

-

Dissolve the crude this compound hydrochloride in a minimal amount of hot ethanol.

-

If any insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature.

-

To induce further crystallization, slowly add diethyl ether until the solution becomes turbid.

-

Cool the mixture in an ice bath to maximize crystal formation.

-

Collect the white crystalline product by vacuum filtration.

-

Wash the crystals with a small amount of cold diethyl ether.

-

Dry the crystals under vacuum.

| Parameter | Value |

| Solvent System | Ethanol / Diethyl Ether |

| Procedure | Dissolution in hot ethanol, followed by precipitation with diethyl ether and cooling |

| Expected Recovery | 80-90% |

Data Presentation

Product Characterization

The structure and purity of the final product, this compound hydrochloride, should be confirmed by standard analytical techniques.

| Analysis | Expected Results |

| Appearance | White to off-white solid |

| Melting Point | Approximately 168-172 °C |

| ¹H NMR | Peaks corresponding to the aminoundecane chain, with characteristic shifts for protons adjacent to the thiol and amino groups. |

| ¹³C NMR | Peaks corresponding to the 11 distinct carbon atoms of the undecane (B72203) chain. |

| FTIR (cm⁻¹) | Broad N-H stretching (amine salt), C-H stretching, and S-H stretching (weak). |

| Mass Spec (ESI+) | [M+H]⁺ corresponding to the free amine. |

| Purity (HPLC) | >95% |

Overall Yield

The overall yield for this multi-step synthesis is calculated by multiplying the yields of each individual step.

Overall Yield Calculation:

Assuming the lower end of the expected yield ranges for each step:

Overall Yield (%) = (0.85 × 0.90 × 0.80 × 0.70) × 100 ≈ 42.8%

Conclusion

This technical guide provides a comprehensive and detailed protocol for the synthesis and purification of this compound hydrochloride. The described multi-step synthesis, starting from 11-bromo-1-undecanol, offers a reliable route to this important bifunctional molecule. The provided experimental procedures, data tables, and workflow diagrams are intended to facilitate the successful replication of this synthesis in a laboratory setting for researchers and professionals in the fields of chemistry and drug development. Adherence to standard laboratory safety practices is essential when carrying out these procedures.

References

In-Depth Technical Guide to 11-Amino-1-undecanethiol: Properties, Protocols, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 11-Amino-1-undecanethiol, a bifunctional molecule crucial for the development of self-assembled monolayers (SAMs) in various scientific and biomedical fields. This document details experimental protocols for its application and summarizes key quantitative data.

Core Physical and Chemical Properties

This compound, often used as its hydrochloride salt for improved stability and handling, is a white to slightly yellowish-white crystalline powder with a pungent odor.[1] It is a key reagent in surface chemistry, particularly for the functionalization of gold surfaces.

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of this compound and its hydrochloride salt.

Table 1: General Properties of this compound Hydrochloride

| Property | Value |

| Molecular Formula | C₁₁H₂₆ClNS |

| Molecular Weight | 239.85 g/mol [2][3] |

| Appearance | White to slightly yellowish-white crystalline powder[1] |

| Melting Point | 120-170 °C[2][3][4] |

| Storage Conditions | 2-8°C, under inert gas (Nitrogen)[1][2] |

Table 2: Physical Properties of this compound (Free Base - Computed)

| Property | Value |

| Molecular Formula | C₁₁H₂₅NS |

| Molecular Weight | 203.39 g/mol |

| Boiling Point | No data available |

| Density | No data available |

| Topological Polar Surface Area | 27 Ų |

Table 3: Solubility of this compound Hydrochloride

| Solvent | Solubility |

| N,N-Dimethylformamide | Very soluble |

| Methanol | Soluble |

| Glacial Acetic Acid | Sparingly soluble |

| Water | Practically insoluble |

| Chloroform | Very slightly soluble |

Spectroscopic Data

-

¹H NMR: Resonances corresponding to the protons of the methylene (B1212753) groups in the alkyl chain, a triplet for the methylene group adjacent to the thiol, a triplet for the methylene group adjacent to the amino group, and a broad singlet for the amine protons.

-

¹³C NMR: A series of peaks in the aliphatic region corresponding to the eleven carbon atoms of the undecane (B72203) chain.

-

FT-IR: Characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the alkyl chain, and a weak S-H stretching band for the thiol.

-

Mass Spectrometry: A molecular ion peak corresponding to the exact mass of the compound.

Experimental Protocols

The primary application of this compound is in the formation of self-assembled monolayers (SAMs) on gold surfaces. These amino-terminated SAMs serve as versatile platforms for the immobilization of biomolecules, such as proteins and DNA, making them invaluable in the development of biosensors and other biointerfaces.[5]

Synthesis and Purification of this compound

A common synthetic route to this compound involves the conversion of 11-bromoundecanoic acid. The following is a plausible, though generalized, synthetic pathway.

Caption: Generalized workflow for the synthesis and purification of this compound.

Detailed Steps:

-

Ammonolysis of 11-Bromoundecanoic Acid: 11-bromoundecanoic acid can be converted to 11-aminoundecanoic acid via reaction with ammonia.[6][7] This step replaces the bromine atom with an amino group.

-

Thiolation: The carboxylic acid group of 11-aminoundecanoic acid needs to be converted to a thiol. This can be a multi-step process involving reduction of the carboxylic acid to an alcohol, followed by conversion to a leaving group (like a tosylate or mesylate), and finally substitution with a sulfur nucleophile (e.g., thiourea (B124793) followed by hydrolysis).

-

Purification: The crude product can be purified using techniques such as acid-base extraction to separate the basic amine from non-basic impurities, followed by column chromatography for further purification.

Formation of Self-Assembled Monolayers (SAMs) on Gold

The following protocol outlines the steps for creating a well-ordered SAM of this compound on a gold substrate.

Caption: Experimental workflow for the formation of a self-assembled monolayer of this compound on a gold substrate.

Methodology:

-

Substrate Preparation: A clean gold surface is paramount for the formation of a high-quality SAM. Substrates are typically cleaned using piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or by exposure to UV/ozone.[8]

-

Thiol Solution Preparation: A dilute solution of this compound hydrochloride (typically 1 mM) is prepared in a high-purity solvent, most commonly ethanol.[9][10]

-

Self-Assembly: The cleaned gold substrate is immersed in the thiol solution for an extended period, typically 24 to 48 hours, to allow for the formation of a well-ordered and densely packed monolayer.[8]

-

Rinsing: After immersion, the substrate is thoroughly rinsed with fresh solvent to remove any non-covalently bound molecules.[8]

-

Drying: The functionalized substrate is then dried under a stream of inert gas, such as nitrogen.[8]

-

Characterization: The quality of the SAM can be assessed using various surface-sensitive techniques, including X-ray Photoelectron Spectroscopy (XPS) to confirm the elemental composition, contact angle measurements to determine the surface hydrophilicity, and Atomic Force Microscopy (AFM) to visualize the surface morphology.[9][10][11]

Reactivity and Stability

This compound hydrochloride is stable under normal storage conditions.[1] The thiol group is susceptible to oxidation, which can lead to the formation of disulfides. Therefore, it is recommended to store the compound under an inert atmosphere and handle solutions in a way that minimizes exposure to oxygen. The amino group exhibits typical reactivity of a primary amine and can be readily functionalized using standard amine-coupling chemistries.

Safety Information

This compound hydrochloride is classified as a hazardous substance. It is crucial to handle this compound with appropriate personal protective equipment in a well-ventilated area.

Hazard Classifications:

-

Skin Irritation (Category 2)

-

Eye Irritation (Category 2)

-

Specific Target Organ Toxicity – Single Exposure (Category 3, Respiratory system)

Recommended Personal Protective Equipment:

-

Protective gloves

-

Safety glasses

-

Suitable protective clothing

-

In case of insufficient ventilation, wear suitable respiratory equipment.[1]

This technical guide provides a foundational understanding of this compound for researchers and professionals. For further details, it is recommended to consult the specific safety data sheets and relevant scientific literature.

References

- 1. dojindo.com [dojindo.com]

- 2. This compound hydrochloride 99 143339-58-6 [sigmaaldrich.com]

- 3. 巯基-十一胺盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. echemi.com [echemi.com]

- 5. Self Assembled Monolayer Reagent this compound, hydrochloride | CAS 143339-58-6 Dojindo [dojindo.com]

- 6. Synthesis of 11-Aminoundecanoic Acid | Semantic Scholar [semanticscholar.org]

- 7. CN102256934B - Process for the ammonolysis of 11-bromoundecanoic acid - Google Patents [patents.google.com]

- 8. Preparing Self-Assembled Monolayers [sigmaaldrich.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. sphinxsai.com [sphinxsai.com]

An In-depth Technical Guide to 11-Amino-1-undecanethiol: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 11-Amino-1-undecanethiol, a versatile alkanethiol crucial for advancements in surface chemistry, nanotechnology, and biosensor development. This document details its chemical properties, CAS number, synonyms, and provides in-depth experimental protocols for its application in forming self-assembled monolayers (SAMs) and functionalizing nanoparticles.

Core Properties and Identification

This compound, often in its more stable hydrochloride salt form, is a key reagent for introducing primary amine functionalities onto surfaces, particularly gold. This bifunctional molecule possesses a terminal thiol (-SH) group that exhibits a strong affinity for gold and other noble metal surfaces, facilitating the spontaneous formation of ordered, self-assembled monolayers. The terminal primary amine (-NH2) group serves as a reactive site for the covalent attachment of a wide range of molecules, including proteins, DNA, and drug molecules.

Table 1: Chemical and Physical Properties of this compound Hydrochloride [1][2][3][4][5][6][7][8]

| Property | Value |

| CAS Number | 143339-58-6[1][2][3][4][5][6][7][8] |

| Synonyms | AUT, 11-Aminoundecanethiol hydrochloride, 11-Mercaptoundecylamine, MUAM[1][4][6][7] |

| Molecular Formula | C11H25NS · HCl[1][2][3][8] |

| Molecular Weight | 239.85 g/mol [1][4][5] |

| Appearance | White to off-white solid or crystalline powder[3] |

| Melting Point | 120-170 °C[1][4][6] |

| Solubility | Soluble in methanol, N,N-Dimethylformamide; sparingly soluble in glacial acetic acid; very slightly soluble in chloroform; practically insoluble in water.[8] |

| Storage Temperature | 2-8°C[1][4] |

Key Applications in Research and Drug Development

The unique properties of this compound make it an invaluable tool in various research and development fields, particularly those relevant to drug discovery and development. Its primary applications lie in the creation of functionalized surfaces for biosensing and the development of nanoparticle-based drug delivery systems.

Self-Assembled Monolayers (SAMs) for Biosensor Fabrication

This compound readily forms well-ordered self-assembled monolayers on gold surfaces.[1][2] These SAMs create a robust and versatile platform for the immobilization of biomolecules, which is a critical step in the fabrication of highly sensitive and specific biosensors. The terminal amine groups can be easily functionalized to attach antibodies, enzymes, or nucleic acids for the detection of specific analytes.

Nanoparticle Functionalization for Drug Delivery and Imaging

The thiol group of this compound allows for its strong attachment to the surface of gold nanoparticles, while the amine group provides a handle for conjugating therapeutic agents or targeting ligands. This functionalization is essential for developing targeted drug delivery systems that can selectively deliver payloads to diseased cells, minimizing off-target effects. Furthermore, the amine groups can be used to attach imaging agents for diagnostic applications.

While this compound itself is not directly involved in cellular signaling pathways, its application in biosensors and targeted drug delivery is of high relevance to drug development professionals. These technologies enable the detailed study of signaling pathways and the targeted modulation of these pathways with therapeutic agents.

Experimental Protocols

The following sections provide detailed methodologies for the preparation of self-assembled monolayers and the functionalization of gold nanoparticles with this compound.

Protocol 1: Preparation of a Self-Assembled Monolayer on a Gold Surface

This protocol describes the formation of a well-ordered SAM of this compound on a gold substrate, a foundational step for many biosensor applications.

Materials:

-

Gold-coated substrate (e.g., glass slide, silicon wafer)

-

This compound hydrochloride

-

Absolute ethanol (B145695)

-

Deionized water

-

Nitrogen gas

Procedure:

-

Substrate Cleaning: Thoroughly clean the gold substrate. A common method is to use a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Caution: Piranha solution is extremely corrosive and should be handled with extreme care in a fume hood with appropriate personal protective equipment. Alternatively, UV-ozone cleaning or argon plasma cleaning can be used.

-

Preparation of Thiol Solution: Prepare a 1 mM solution of this compound hydrochloride in absolute ethanol.[1][2]

-

SAM Formation: Immerse the cleaned gold substrate in the thiol solution for 18-24 hours at room temperature. This extended incubation time allows for the formation of a well-ordered and densely packed monolayer.

-

Rinsing: After incubation, remove the substrate from the thiol solution and rinse it thoroughly with absolute ethanol to remove any non-covalently bound molecules.

-

Drying: Dry the substrate under a gentle stream of nitrogen gas.

-

Characterization (Optional): The quality of the SAM can be characterized using techniques such as contact angle goniometry, ellipsometry, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM).

Caption: Workflow for the preparation of a self-assembled monolayer of this compound on a gold substrate.

Protocol 2: Functionalization of Gold Nanoparticles

This protocol outlines a common method for the functionalization of pre-synthesized gold nanoparticles with this compound.

Materials:

-

Aqueous solution of gold nanoparticles (AuNPs)

-

This compound hydrochloride

-

Deionized water

-

Centrifuge

Procedure:

-

Prepare Thiol Solution: Prepare a stock solution of this compound hydrochloride in deionized water.

-

Functionalization: To the gold nanoparticle solution, add the this compound solution. The final concentration of the thiol will depend on the size and concentration of the nanoparticles and the desired surface coverage. A common starting point is a significant molar excess of the thiol to the surface gold atoms of the nanoparticles.

-

Incubation: Gently mix the solution and allow it to react for several hours (e.g., 2-12 hours) at room temperature with continuous stirring or shaking.

-

Purification: After incubation, the functionalized nanoparticles need to be purified from excess, unbound thiol. This is typically achieved by centrifugation. a. Centrifuge the nanoparticle solution at a speed and for a duration appropriate for the size of the nanoparticles, which will cause the nanoparticles to form a pellet. b. Carefully remove the supernatant containing the unbound thiol. c. Resuspend the nanoparticle pellet in fresh deionized water.

-

Repeat Purification: Repeat the centrifugation and resuspension steps at least two more times to ensure the complete removal of excess thiol.

-

Characterization (Optional): The successful functionalization of the nanoparticles can be confirmed by techniques such as UV-Vis spectroscopy (observing a shift in the surface plasmon resonance peak), dynamic light scattering (DLS) to measure the change in hydrodynamic diameter, and zeta potential measurements to confirm the change in surface charge.

Caption: General workflow for the functionalization of gold nanoparticles with this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. openbiotechnologyjournal.com [openbiotechnologyjournal.com]

- 4. interchim.fr [interchim.fr]

- 5. benchchem.com [benchchem.com]

- 6. if.tugraz.at [if.tugraz.at]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. superficies.qi.fcen.uba.ar [superficies.qi.fcen.uba.ar]

A Technical Guide to the Solubility of 11-Amino-1-undecanethiol in Ethanol and Water for Researchers and Drug Development Professionals

An In-depth Analysis of Physicochemical Properties and Practical Applications

This technical guide provides a comprehensive overview of the solubility characteristics of 11-Amino-1-undecanethiol and its hydrochloride salt in two common laboratory solvents: ethanol (B145695) and water. This document is intended for researchers, scientists, and professionals in drug development who utilize aminothiols for surface modification, nanoparticle functionalization, and other advanced applications. The guide details available solubility data, experimental protocols for the formation of self-assembled monolayers (SAMs), and the influence of pH on aqueous solubility.

Core Topic: Solubility Profile

The solubility of this compound is critically dependent on whether it is in its free amine form or as a hydrochloride salt. The long undecyl chain imparts significant hydrophobic character to the molecule, while the terminal amino and thiol groups provide sites for hydrophilic interactions and salt formation.

Solubility in Ethanol

Ethanol is a widely used solvent for this compound, particularly for the preparation of solutions for forming self-assembled monolayers (SAMs) on gold and other noble metal surfaces. While exact quantitative solubility limits are not extensively reported in the literature, concentrations of 1 mM are routinely and successfully used for these applications, indicating good solubility at this level.[1][2] One technical data sheet suggests a solubility of at least 10 mmol/L for the hydrochloride salt in ethanol.[3]

Solubility in Water

The solubility of this compound in water is more complex and appears to be highly influenced by its form (free amine vs. hydrochloride salt) and the pH of the aqueous medium. The free amine form, with its long alkyl chain, is expected to have very low water solubility, analogous to 1-undecanethiol, which is reported as insoluble in water.[4]

For the hydrochloride salt of this compound, the literature presents some conflicting information. One safety data sheet describes it as "practically insoluble in water".[5] However, another source provides an example of a 1 mmol/L solution in water, suggesting at least partial solubility.[3]

This discrepancy may be explained by the influence of pH on the amino group. At low pH, the amino group is protonated, increasing the molecule's polarity and enhancing its solubility in water. Conversely, at neutral or higher pH, the amino group is deprotonated, reducing its polarity and thus its water solubility.[6] Therefore, the solubility of the hydrochloride salt in unbuffered water may be limited, but it is expected to be more soluble in acidic aqueous solutions.

Quantitative Solubility Data Summary

| Compound Form | Solvent | Reported Concentration/Solubility | Reference |

| Hydrochloride Salt | Ethanol | ≥ 10 mmol/L | [3] |

| Hydrochloride Salt | Ethanol | Commonly used at 1 mM for SAM formation | [1][2] |

| Hydrochloride Salt | Water | ≥ 1 mmol/L | [3] |

| Hydrochloride Salt | Water | Practically insoluble | [5] |

| Free Amine (by analogy) | Water | Insoluble | [4] |

Experimental Protocols

A primary application of this compound is the formation of self-assembled monolayers (SAMs) on gold surfaces. This process is crucial for creating functionalized interfaces for biosensors, drug delivery systems, and other biomedical devices.

Protocol: Formation of a Self-Assembled Monolayer on a Gold Surface

This protocol outlines the key steps for the preparation of a SAM of this compound on a gold substrate.

Materials:

-

This compound hydrochloride

-

Absolute ethanol (200 proof)

-

Gold-coated substrate (e.g., glass slide, silicon wafer)

-

Cleaning solution (e.g., Piranha solution - EXTREME CAUTION REQUIRED )

-

Deionized water

-

Nitrogen gas

-

Clean glass vials with caps

Procedure:

-

Substrate Cleaning: Thoroughly clean the gold substrate to remove any organic contaminants. A common method is immersion in Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 5-10 minutes, followed by copious rinsing with deionized water and drying under a stream of nitrogen. Safety Note: Piranha solution is extremely corrosive and reactive; handle with extreme caution in a fume hood with appropriate personal protective equipment.

-

Preparation of Thiol Solution: Prepare a 1 mM solution of this compound hydrochloride in absolute ethanol. For example, to prepare 10 mL of solution, dissolve approximately 2.4 mg of the hydrochloride salt (MW: 239.85 g/mol ) in 10 mL of absolute ethanol.

-

SAM Formation: Immerse the clean, dry gold substrate into the thiol solution in a clean glass vial.

-

Incubation: Seal the vial to minimize solvent evaporation and exposure to air. Allow the self-assembly process to proceed for 12-24 hours at room temperature. While initial monolayer formation is rapid, this extended time allows for the molecules to arrange into a well-ordered layer.[7]

-

Rinsing: After incubation, remove the substrate from the thiol solution and rinse thoroughly with absolute ethanol to remove any non-covalently bound molecules.

-

Drying: Dry the functionalized substrate under a gentle stream of nitrogen gas.

-

Characterization (Optional): The resulting SAM can be characterized by various surface-sensitive techniques such as contact angle goniometry, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM) to confirm the presence and quality of the monolayer.

Visualizations

Logical Workflow for SAM Formation

The following diagram illustrates the logical workflow for the formation of a self-assembled monolayer of this compound on a gold substrate.

Influence of pH on Aqueous Solubility

The diagram below illustrates the relationship between pH and the ionization state of this compound, which in turn affects its solubility in water.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Self Assembled Monolayer Reagent this compound, hydrochloride | CAS 143339-58-6 Dojindo [dojindo.com]

- 4. 1-Undecanethiol | C11H24S | CID 62570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. quora.com [quora.com]

- 7. if.tugraz.at [if.tugraz.at]

A Technical Guide to 11-Amino-1-undecanethiol Hydrochloride: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Amino-1-undecanethiol hydrochloride (AUT) is a versatile organosulfur compound that plays a critical role in surface functionalization and nanotechnology. Its unique structure, featuring a terminal thiol group and a primary amine, allows for the formation of stable self-assembled monolayers (SAMs) on noble metal surfaces, particularly gold. This guide provides an in-depth overview of the physicochemical properties of this compound HCl, detailed experimental protocols for its application, and a summary of its use in various research fields, including biosensors, drug delivery, and tissue engineering.

Physicochemical Properties

The fundamental properties of this compound HCl are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Citations |

| Molecular Formula | C₁₁H₂₆ClNS | [1][2] |

| Alternate Formula | C₁₁H₂₅NS·HCl | [3][4] |

| Molecular Weight | 239.85 g/mol | [1][2][4] |

| CAS Number | 143339-58-6 | [1][4] |

| Appearance | White to off-white powder or crystalline powder | [5] |

| Melting Point | 152°C - 156°C | [5] |

| Solubility | Very soluble in N,N-Dimethylformamide; Soluble in methanol; Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform; Practically insoluble in water. | [5] |

| Storage Conditions | 2-8°C, under inert gas | [3] |

Core Application: Self-Assembled Monolayers (SAMs)

The primary application of this compound HCl is the formation of SAMs on gold surfaces. The thiol (-SH) group exhibits a strong affinity for gold, leading to the spontaneous organization of the molecules into a densely packed, ordered monolayer. This process exposes the terminal amine (-NH₂) groups, creating a functionalized surface that can be used for the covalent attachment of various molecules.

Logical Workflow for SAM Formation

The following diagram illustrates the general workflow for creating a functionalized surface using this compound HCl.

Experimental Protocols

Protocol 1: Formation of this compound HCl SAM on Gold-Coated QCM-D Sensors

This protocol is adapted for creating a SAM of a long-chain aminothiol (B82208) on a gold surface for analysis by Quartz Crystal Microbalance with Dissipation monitoring (QCM-D).

Materials:

-

Gold-coated QCM-D sensors

-

This compound hydrochloride

-

Piranha solution (3:1 mixture of sulfuric acid and hydrogen peroxide) - EXTREME CAUTION IS ADVISED

-

Deionized water

-

Ethanol

-

Nitrogen gas

Procedure:

-

Substrate Preparation:

-

Clean the gold-coated QCM-D sensors using a piranha solution. This should be done in a fume hood with appropriate personal protective equipment.

-

Rinse the sensors extensively with deionized water followed by ethanol.

-

-

SAM Formation:

-

Prepare a 1 mM solution of this compound in ethanol.

-

Immerse the clean sensors in the solution for a minimum of 24 hours to ensure the formation of a dense and well-ordered monolayer.[6]

-

-

Post-Assembly Rinsing and Drying:

-

After incubation, remove the sensors from the thiol solution.

-

Rinse the sensors with ethanol and then deionized water to remove any non-covalently bound molecules.[6]

-

Dry the sensors using a gentle stream of nitrogen gas.[6] The functionalized sensors are now ready for protein binding or other studies.

-

Protocol 2: Functionalization of Gold Nanoparticles

This protocol outlines the preparation of cationic gold nanoparticles modified with this compound.

Materials:

-

Hydrogen tetrachloroaurate (B171879) (HAuCl₄)

-

Sodium borohydride (B1222165) (NaBH₄)

-

This compound hydrochloride

-

Ethanol

-

Deionized water

Procedure:

-

Solution Preparation:

-

Nanoparticle Synthesis and Functionalization:

-

In a typical reaction, this compound solution is added to the HAuCl₄ solution.

-

NaBH₄ solution is then added dropwise while shaking the mixture in the dark.

-

The reaction is allowed to proceed for several hours at room temperature.[7]

-

-

Purification:

-

The resulting solution is centrifuged to pellet the functionalized gold nanoparticles.

-

The supernatant is discarded, and the nanoparticles are resuspended in a suitable buffer. This washing step is repeated to remove unreacted reagents.

-

Applications in Research and Drug Development

The ability to create well-defined, functional surfaces using this compound HCl has led to its application in several key research areas:

-

Biosensors: The amine-terminated SAMs can be used to immobilize biorecognition molecules such as antibodies, enzymes, and nucleic acids for the development of highly sensitive and specific biosensors.[8]

-

Drug Delivery: this compound HCl can be used to functionalize nanoparticles, such as gold nanoparticles, for targeted drug delivery. Therapeutic agents can be attached to the amine groups, creating a system for controlled release and targeting.[9]

-

Tissue Engineering: Surfaces modified with this compound HCl can be used to attach cell adhesion molecules, promoting cell attachment and growth for tissue engineering applications.[9]

-

Fundamental Surface Science: The well-ordered nature of SAMs formed from this molecule provides an ideal model system for studying surface phenomena such as electron transfer and molecular recognition.[8]

Signaling Pathways and Molecular Interactions

While this compound HCl is not directly involved in biological signaling pathways, its application in creating functionalized surfaces allows for the study of such pathways. For instance, a biosensor created with an immobilized antibody on an AUT-functionalized surface can detect the presence of a specific signaling protein. The "signaling" in this context is the workflow of detection, as illustrated in the diagram below.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Self Assembled Monolayer Reagent this compound, hydrochloride | CAS 143339-58-6 Dojindo [dojindo.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. interchim.fr [interchim.fr]

- 7. openbiotechnologyjournal.com [openbiotechnologyjournal.com]

- 8. diva-portal.org [diva-portal.org]

- 9. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to 11-Amino-1-undecanethiol: Safety, Handling, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 11-Amino-1-undecanethiol (AUT), a versatile bifunctional molecule widely utilized in surface chemistry, biosensor development, and nanotechnology. This document outlines its safety data, proper handling and storage procedures, and detailed experimental protocols for its application in forming self-assembled monolayers (SAMs) and subsequent biomolecule immobilization.

Safety and Hazard Information

Proper handling of this compound is crucial to ensure laboratory safety. The following tables summarize the key safety information derived from its Safety Data Sheet (SDS).

Hazard Identification

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity – single exposure (Respiratory system) | 3 | H335: May cause respiratory irritation |

Signal Word: Warning

Precautionary Statements

| Type | Code | Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[2][3] |

| Prevention | P264 | Wash skin thoroughly after handling.[2][3] |

| Prevention | P271 | Use only outdoors or in a well-ventilated area.[2][3] |

| Prevention | P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2][3] |

| Response | P302 + P352 | IF ON SKIN: Wash with plenty of water.[2][3] |

| Response | P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2][3] |

| Response | P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3] |

| Response | P312 | Call a POISON CENTER/doctor if you feel unwell.[2] |

| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[2][3] |

| Storage | P405 | Store locked up.[2][3] |

| Disposal | P501 | Dispose of contents/container in accordance with licensed collector's sorting instructions.[3] |

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound hydrochloride.

| Property | Value |

| Chemical Formula | C₁₁H₂₅NS · HCl[3] |

| Molecular Weight | 239.85 g/mol [1][3] |

| Appearance | White to off-white powder or crystalline powder[3] |

| Melting Point | 120-170 °C[3][4] |

| Solubility | Very soluble in N,N-Dimethylformamide; Soluble in methanol; Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform; Practically insoluble in water.[3] |

| Storage Temperature | 2-8°C[3][4][5] or -20°C[6][7] |

Handling and Storage

Proper handling and storage are essential to maintain the integrity and reactivity of this compound.

Handling:

-

Ensure good ventilation of the workstation.[6]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1][6] In case of insufficient ventilation, wear suitable respiratory equipment.[6]

-

Avoid inhalation of dust.[6]

-

Do not eat, drink, or smoke when using this product.[6]

-

Always wash hands after handling the product.[6]

Storage:

-

Keep the container tightly closed in a cool, well-ventilated place away from heat.[6]

-

Protect from moisture.[6]

-

The product is often packed under nitrogen gas.[6]

-

Store at the recommended temperature, typically between 2-8°C or frozen at -20°C, as specified by the supplier.[3][6][7]

Experimental Protocols

This compound is primarily used to form self-assembled monolayers (SAMs) on gold surfaces, which can then be further functionalized, for example, by immobilizing proteins for biosensor applications.

Formation of a Self-Assembled Monolayer (SAM) on a Gold Substrate

This protocol describes the formation of an this compound SAM on a gold surface.

Materials:

-

This compound hydrochloride

-

Absolute ethanol (B145695) (200 proof)

-

Gold-coated substrate (e.g., gold-coated silicon wafer or glass slide)

-

Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED WHEN HANDLING PIRANHA SOLUTION.

-

Deionized (DI) water

-

Nitrogen gas for drying

Methodology:

-

Substrate Cleaning:

-

Immerse the gold substrate in piranha solution for 5-10 minutes to remove organic contaminants. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate PPE).

-

Thoroughly rinse the substrate with copious amounts of DI water.

-

Dry the substrate under a stream of nitrogen gas.

-

-

SAM Formation:

-

Prepare a 1 mM solution of this compound in absolute ethanol.

-

Immerse the clean, dry gold substrate into the thiol solution.

-

Allow the self-assembly process to proceed for 18-24 hours at room temperature to ensure the formation of a well-ordered monolayer.[5]

-

After incubation, remove the substrate from the thiol solution.

-

Rinse the substrate thoroughly with absolute ethanol to remove any non-covalently bound molecules.

-

Dry the SAM-coated substrate under a gentle stream of nitrogen gas.

-

The formation of the SAM can be characterized by various surface-sensitive techniques such as contact angle goniometry, ellipsometry, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM).[8] Electrochemical methods like cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) can also be used to assess the quality and packing of the monolayer.[1]

Immobilization of Proteins onto an this compound SAM

This protocol outlines a general procedure for the covalent immobilization of proteins onto an AUT SAM-functionalized gold surface using a crosslinking agent.

Materials:

-

This compound SAM-coated gold substrate

-

Crosslinking agent (e.g., glutaraldehyde (B144438) or N,N'-Disuccinimidyl carbonate)

-

Protein to be immobilized

-

Phosphate-buffered saline (PBS) or other suitable buffer

-

Blocking agent (e.g., bovine serum albumin (BSA) or ethanolamine)

Methodology:

-

Activation of the Amino-Terminated SAM:

-

Immerse the AUT SAM-coated substrate in a solution of a suitable crosslinking agent (e.g., 2.5% glutaraldehyde in PBS) for 1 hour at room temperature. This step activates the terminal amino groups of the SAM.

-

Rinse the substrate with PBS and DI water to remove the excess crosslinker.

-

Dry the substrate under a stream of nitrogen gas.

-

-

Protein Immobilization:

-

Immediately apply a solution of the protein (typically in the µg/mL to mg/mL range in PBS) onto the activated surface.

-

Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber to allow for covalent bond formation between the activated SAM and the amine groups of the protein.

-

Rinse the substrate with PBS to remove any non-covalently bound protein.

-

-

Blocking of Unreacted Sites:

-

To prevent non-specific binding in subsequent assays, immerse the substrate in a solution of a blocking agent (e.g., 1 M ethanolamine (B43304) or 1% BSA in PBS) for 30-60 minutes at room temperature.

-

Rinse the substrate with PBS and DI water.

-

Dry the functionalized substrate under a gentle stream of nitrogen gas.

-

The successful immobilization of the protein can be confirmed using techniques such as surface plasmon resonance (SPR), quartz crystal microbalance (QCM), or fluorescence microscopy if the protein is fluorescently labeled.

Visualizations of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key experimental workflows described above.

Caption: Workflow for the formation of a self-assembled monolayer of this compound on a gold substrate.

Caption: Workflow for the covalent immobilization of proteins onto an this compound SAM-coated surface.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. Preparing Self-Assembled Monolayers [sigmaaldrich.com]

- 4. Immobilization of proteins on self-assembled monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. if.tugraz.at [if.tugraz.at]

- 6. researchgate.net [researchgate.net]

- 7. Selective immobilization of proteins to self-assembled monolayers presenting active site-directed capture ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Bedrock of Bionanotechnology: A Technical Guide to Thiol-Gold Surface Interactions

For Researchers, Scientists, and Drug Development Professionals

The spontaneous and robust interaction between sulfur-containing compounds (thiols) and gold surfaces represents one of the most fundamental and widely exploited phenomena in nanoscience, surface chemistry, and drug development. This ability to form highly ordered, single-molecule-thick films, known as self-assembled monolayers (SAMs), provides an exquisitely controllable platform for tailoring surface properties. This guide offers an in-depth exploration of the core principles governing this interaction, detailing the underlying chemistry, quantitative characteristics, and the experimental techniques used to harness and verify these unique surfaces.

The Core Principle: Chemisorption and the Au-S Bond

The foundation of thiol-gold chemistry lies in the strong, specific affinity between the sulfur atom of a thiol (R-SH) and the gold surface. This is not a mere physical adhesion but a chemical adsorption, or chemisorption, process.

Upon exposure of a gold surface to a thiol solution, the thiol's sulfur atom readily forms a strong, semi-covalent bond with the gold, displacing the weakly bound hydrogen from the sulfhydryl group. The resulting surface species is a gold thiolate (Au-SR).[1] This process is energetically favorable and proceeds spontaneously. The exact nature of the bond is a subject of extensive research, with evidence suggesting it involves a gold adatom—a gold atom pulled from the substrate—that is stabilized by two thiolate molecules, forming a RS-Au-SR staple motif.[2] This dynamic interface is crucial for the high degree of order seen in the final monolayer.

The process of forming a well-ordered SAM is a two-step phenomenon. It begins with the rapid, disordered chemisorption of thiol molecules onto the gold surface, which can cover up to 80% of the area within minutes. This is followed by a much slower organization phase, lasting several hours, where the molecules rearrange into a densely packed, crystalline-like monolayer.[3] This reorganization is driven by the maximization of van der Waals interactions between the alkyl chains of neighboring thiol molecules.

Quantitative Characteristics of the Thiol-Gold Interface

The reliability of thiol-gold chemistry in research and development stems from its well-defined and measurable properties. The following tables summarize key quantitative data associated with this interaction.

| Parameter | Typical Value(s) | Unit | Notes |

| S-Au Bond Energy | 40 - 48 | kcal/mol | This strong, semi-covalent bond is responsible for the stability of the monolayer.[4] |

| 160 - 190 | kJ/mol | Equivalent value in kilojoules per mole.[3][5] | |

| S-Au Bond Length | 2.4 - 2.5 | Å | Determined by theoretical calculations and experimental measurements.[3] |

| Single Bond Rupture Force | 1.0 - 1.5 | nN | Measured by Atomic Force Microscopy (AFM); represents the force needed to break the bond.[6][7] |

Table 1: Bond-Specific Quantitative Data.

| Parameter | Typical Value(s) | Unit | Notes |

| Surface Coverage Density | 4.3 - 6.3 | molecules/nm² | Varies with the chain length and head group of the thiol; shorter chains tend to pack more densely.[8] |

| ~4.6 x 10¹⁴ | molecules/cm² | Corresponds to the theoretical maximum density for a (√3 × √3)R30° structure.[8] | |

| Alkyl Chain Tilt Angle | ~30 | degrees | The angle of the hydrocarbon chain with respect to the surface normal for a well-ordered alkanethiol SAM on Au(111).[9][10] |

| SAM Thickness | ~1.1 - 1.3 | Å per CH₂ group | The thickness of the monolayer is linearly dependent on the length of the alkyl chain. |

Table 2: Self-Assembled Monolayer (SAM) Structural Data.

Experimental Methodologies

The formation and characterization of thiol-gold SAMs rely on a set of well-established experimental protocols. Below are detailed methodologies for SAM preparation and analysis using key surface science techniques.

Protocol for Alkanethiol SAM Preparation on Gold

This protocol describes a standard procedure for forming a high-quality alkanethiol SAM from a solution.

Materials:

-

Gold-coated substrate (e.g., gold-on-mica or gold-on-silicon with a titanium or chromium adhesion layer).

-

Thiol compound (e.g., 1-dodecanethiol).

-

200-proof ethanol (B145695) (absolute ethanol).

-

Deionized (DI) water (18.2 MΩ·cm).

-

Cleaning solution (e.g., Piranha solution: 7:3 mixture of H₂SO₄ and 30% H₂O₂. EXTREME CAUTION ).

-

Clean glass containers with sealable caps.

-

Tweezers.

-

Dry nitrogen gas source.

-

Sonicator.

Procedure:

-

Substrate Cleaning (Piranha Etch - Handle with Extreme Caution in a Fume Hood): a. Slowly add the 30% H₂O₂ to the concentrated H₂SO₄ in a glass beaker. The solution is highly exothermic and reactive. b. Using tweezers, immerse the gold substrate in the fresh piranha solution for 5-10 minutes. c. Carefully remove the substrate and rinse thoroughly with copious amounts of DI water. d. Rinse the substrate with absolute ethanol and dry completely under a gentle stream of nitrogen gas. The substrate should be used immediately.

-

Thiol Solution Preparation: a. Prepare a 1 mM solution of the desired thiol in absolute ethanol in a clean glass container. b. For thiols with acidic or basic terminal groups, the pH of the solution may need to be adjusted to ensure solubility and proper monolayer formation.[11]

-

Self-Assembly: a. Immerse the clean, dry gold substrate into the thiol solution. Ensure the entire gold surface is covered. b. To minimize oxidation, reduce the headspace in the container and backfill with dry nitrogen gas before sealing. c. Allow the self-assembly to proceed for 18-24 hours at room temperature. While initial adsorption is rapid, this extended time is crucial for achieving a highly ordered monolayer.

-

Post-Formation Rinsing and Drying: a. Remove the substrate from the thiol solution with clean tweezers. b. Rinse the surface thoroughly with a stream of fresh absolute ethanol for 10-15 seconds to remove non-chemisorbed molecules.[11] c. (Optional) Sonicate the sample in fresh ethanol for 1-3 minutes to remove physisorbed material. d. Rinse again with ethanol and dry the substrate under a gentle stream of dry nitrogen gas.

-

Storage: a. Store the prepared SAMs in a clean, dry environment, such as a desiccator or a petri dish backfilled with nitrogen. Use the SAMs as soon as possible after preparation for best results.

Protocol for X-ray Photoelectron Spectroscopy (XPS) Analysis

XPS is used to verify the elemental composition and chemical bonding states of the SAM.

Instrumentation:

-

XPS system with a monochromatic X-ray source (e.g., Al Kα, 1486.6 eV).

-

Ultra-high vacuum (UHV) analysis chamber.

Procedure:

-

Sample Introduction: a. Mount the SAM-coated gold substrate onto a clean sample holder. b. Introduce the sample into the UHV analysis chamber of the XPS instrument. Allow sufficient time for pump-down to reach a base pressure typically below 10⁻⁹ mbar.

-

Data Acquisition: a. Position the sample for analysis, ensuring the X-ray beam is focused on the area of interest. b. Acquire a survey scan (e.g., 0-1100 eV binding energy) to identify all elements present on the surface. c. Acquire high-resolution spectra for the core levels of interest:

- Au 4f: To serve as a binding energy reference (Au 4f₇/₂ set to 84.0 eV) and to observe attenuation by the SAM.

- S 2p: To confirm the presence of sulfur and analyze its chemical state.

- C 1s: To confirm the presence of the organic monolayer.

- O 1s and N 1s (if applicable): For functionalized thiols. d. Use typical high-resolution scan parameters: analyzer pass energy of 20-50 eV and a step size of 0.1 eV.[11]

-

Data Analysis: a. Binding Energy Calibration: Calibrate the binding energy scale of all spectra by setting the Au 4f₇/₂ peak to 84.0 eV. b. Elemental Quantification: Determine the atomic concentrations from the survey scan to confirm the presence of the expected elements. c. S 2p Peak Fitting: Fit the high-resolution S 2p spectrum. The S 2p signal is a doublet (S 2p₃/₂ and S 2p₁/₂).

- A primary S 2p₃/₂ peak at approximately 162 eV is characteristic of a sulfur atom covalently bound to gold (a thiolate).

- A smaller, higher binding energy peak around 163-164 eV may indicate the presence of unbound, physisorbed thiol or disulfide species.

- Use a fixed spin-orbit splitting of 1.2 eV and an area ratio of 2:1 for the S 2p₃/₂ and S 2p₁/₂ components during fitting. d. C 1s Peak Fitting: The C 1s peak, typically centered around 285 eV for alkyl chains, confirms the organic layer. Functional groups (e.g., C-O, C=O) will appear at higher binding energies. e. Thickness Estimation: The thickness of the SAM can be estimated by the attenuation of the Au 4f substrate signal.

Protocol for Scanning Tunneling Microscopy (STM) Imaging

STM provides real-space images of the SAM at the molecular level, revealing its packing structure and defects.

Instrumentation:

-

Scanning Tunneling Microscope capable of operating in UHV or ambient conditions.

-

Electochemically etched Tungsten (W) or Platinum-Iridium (Pt/Ir) tips.

Procedure:

-

Sample and Tip Preparation: a. Prepare a fresh SAM on an atomically flat Au(111) substrate as described in Protocol 3.1. b. Mount the sample on the STM stage. c. Prepare a sharp STM tip by electrochemical etching.

-

Imaging: a. Bring the STM tip into tunneling range of the SAM surface. b. For high-resolution imaging of alkanethiol SAMs, use a high tunneling gap impedance. Typical imaging parameters are:

- Bias Voltage: ±300 mV to 1 V.

- Tunneling Current: 5 - 30 pA. c. Acquire large-scale images (e.g., 100 x 100 nm) to observe domain structures, grain boundaries, and characteristic etch pits. d. Acquire high-resolution images (e.g., 10 x 10 nm) to resolve the molecular packing arrangement, such as the (√3 × √3)R30° lattice.

-

Image Analysis: a. Use image processing software to perform plane subtraction and filtering to enhance molecular features. b. Measure lattice parameters and angles from high-resolution images to identify the packing structure. c. Characterize surface defects, such as gold vacancy islands, which are a hallmark of well-formed alkanethiol SAMs on Au(111).

Protocol for Surface Plasmon Resonance (SPR) Analysis

SPR is a powerful technique for measuring the thickness of the SAM in real-time and for studying subsequent molecular binding events on the functionalized surface.

Instrumentation:

-

SPR instrument (e.g., Biacore).

-

SPR sensor chip with a gold surface.

Procedure:

-

Sensor Chip Preparation: a. Clean the gold SPR sensor chip using the methods described in Protocol 3.1 (e.g., UV/Ozone or Piranha etch, depending on instrument compatibility). b. Establish a stable baseline by flowing an appropriate running buffer (e.g., ethanol for SAM formation, a biological buffer like HBS-EP for protein binding) over the surface.

-

SAM Formation (In-situ): a. Inject the 1 mM thiol-in-ethanol solution over the clean gold surface. b. Monitor the change in the SPR signal (measured in Resonance Units, RU). The signal will increase as the thiol molecules adsorb and form the monolayer. c. The formation is complete when the signal reaches a stable plateau. d. Inject pure ethanol to rinse away non-adsorbed thiol molecules. The difference in RU before and after SAM formation is proportional to the mass and thickness of the monolayer.

-

Analyte Binding Analysis (Example: Protein Adsorption): a. Switch the running buffer to a suitable aqueous buffer for the biological experiment (e.g., HBS-EP). b. Establish a stable baseline in the new buffer. c. Inject a solution containing the analyte (e.g., a protein) at a known concentration over the SAM-functionalized surface. d. Monitor the SPR signal for an increase, which indicates binding of the analyte to the surface. e. After the association phase, inject the running buffer again to monitor the dissociation of the analyte.

-

Data Analysis: a. The resulting sensorgram (RU vs. time) provides kinetic data (association and dissociation rates) and equilibrium data (binding affinity) for the interaction between the analyte and the functionalized surface.

Visualizing Workflows and Relationships

Understanding the sequence of operations and the fundamental chemical processes is critical. The following diagrams, rendered in Graphviz DOT language, illustrate these relationships.

Caption: Standard experimental workflow for the preparation of a thiol SAM on a gold substrate.

Caption: The fundamental chemisorption reaction of a thiol molecule on a gold surface.

Caption: Logical workflow for the characterization of a self-assembled monolayer.

References

- 1. diva-portal.org [diva-portal.org]

- 2. Frontiers | Surface Analysis of Gold Nanoparticles Functionalized with Thiol-Modified Glucose SAMs for Biosensor Applications [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.aip.org [pubs.aip.org]

- 5. tools.thermofisher.cn [tools.thermofisher.cn]

- 6. pubs.aip.org [pubs.aip.org]

- 7. Surface Coverage and Structure of Mixed DNA/Alkylthiol Monolayers on Gold: Characterization by XPS, NEXAFS, and Fluorescence Intensity Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantitative evaluation of perfluorinated alkanethiol molecular order on gold surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. documents.thermofisher.com [documents.thermofisher.com]

The Pivotal Role of the Terminal Amino Group in Surface Modification: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface modification is a critical technology in a multitude of scientific disciplines, including materials science, biotechnology, and medicine. The ability to tailor the surface properties of a material without altering its bulk characteristics is paramount for applications ranging from advanced drug delivery systems to high-sensitivity biosensors and regenerative medicine. Among the various functional groups utilized for surface modification, the terminal amino group (-NH₂) holds a position of prominence. Its unique chemical properties—notably its nucleophilicity and positive charge under physiological conditions—make it an exceptionally versatile anchor for the covalent attachment of a wide array of molecules.

This technical guide provides an in-depth exploration of the role of terminal amino groups in surface modification. It covers the fundamental principles, common functionalization strategies, essential characterization techniques, and key applications relevant to researchers, scientists, and drug development professionals. Detailed experimental protocols and quantitative data are presented to facilitate practical implementation and a deeper understanding of the underlying concepts.

Core Principles: Why the Amino Group is Central to Surface Modification

The utility of the terminal amino group in surface chemistry stems from two primary characteristics:

-

Nucleophilicity : The nitrogen atom of a primary amine possesses a lone pair of electrons, making it a strong nucleophile. This allows it to readily react with a variety of electrophilic functional groups to form stable covalent bonds. This reactivity is the foundation for most bioconjugation strategies.[1]

-

Charge : At physiological pH (around 7.4), primary amines are typically protonated (-NH₃⁺), conferring a positive charge to the surface.[2] This positive charge can be leveraged to influence interactions with negatively charged biological entities, such as cell membranes, DNA, and certain proteins, which is particularly useful for promoting cell adhesion or enhancing the interaction with biological systems.[2][3]

Strategies for Introducing Terminal Amino Groups onto Surfaces

The process of introducing amino groups onto a substrate is known as amine functionalization or amination. The choice of method depends on the substrate material (e.g., silica (B1680970), gold, polymer, metal oxide) and the desired surface density of amino groups.

Silanization

For silica-based materials (e.g., glass, silicon wafers, silica nanoparticles), the most common method is silanization using organosilane reagents.[3] Aminosilanes, such as (3-aminopropyl)triethoxysilane (APTES), are widely used.[4] These molecules possess hydrolyzable alkoxy groups that react with hydroxyl groups on the substrate surface to form stable siloxane bonds, and a terminal amino group that remains available for further reactions.[5] The reaction can be performed in either an aqueous or anhydrous solvent, with the solvent choice affecting the resulting film structure and density of reactive amines.[6]